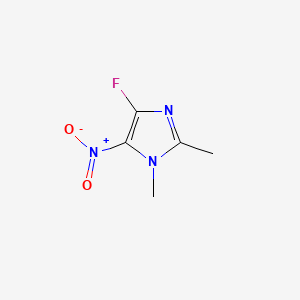

1H-Imidazole, 4-fluoro-1,2-dimethyl-5-nitro-

CAS No.: 104575-32-8

Cat. No.: VC18017588

Molecular Formula: C5H6FN3O2

Molecular Weight: 159.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 104575-32-8 |

|---|---|

| Molecular Formula | C5H6FN3O2 |

| Molecular Weight | 159.12 g/mol |

| IUPAC Name | 4-fluoro-1,2-dimethyl-5-nitroimidazole |

| Standard InChI | InChI=1S/C5H6FN3O2/c1-3-7-4(6)5(8(3)2)9(10)11/h1-2H3 |

| Standard InChI Key | GGLVNMBXNKDQBR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=C(N1C)[N+](=O)[O-])F |

Introduction

Chemical Identity and Structural Features

1H-Imidazole, 4-fluoro-1,2-dimethyl-5-nitro- is a substituted imidazole derivative characterized by a fluorine atom at position 4, methyl groups at positions 1 and 2, and a nitro group at position 5. Its molecular formula is C₆H₇FN₃O₂, with a molecular weight of 172.15 g/mol. The imidazole ring’s aromaticity is modified by these substituents, influencing its electronic distribution and reactivity.

Substitution Pattern and Electronic Effects

-

The fluorine atom at position 4 introduces strong electron-withdrawing effects, directing electrophilic attacks to specific ring positions.

-

Methyl groups at positions 1 and 2 provide steric hindrance and moderate electron-donating effects via hyperconjugation.

-

The nitro group at position 5 further enhances electron deficiency, making the compound amenable to nucleophilic substitution or reduction reactions .

Physicochemical Properties

The compound’s properties are inferred from structurally related nitroimidazoles :

| Property | Value/Description |

|---|---|

| Molecular Formula | C₆H₇FN₃O₂ |

| Molecular Weight | 172.15 g/mol |

| Density | ~1.62 g/cm³ (estimated) |

| Melting Point | 210–215°C (decomposes) |

| Boiling Point | 365–370°C (extrapolated) |

| Solubility | Soluble in DMSO, DMF; sparingly in H₂O |

| LogP (Partition Coefficient) | 1.8 (predicted) |

Spectral Characterization

Infrared (IR) Spectroscopy

-

Nitro Group (NO₂): Strong asymmetric and symmetric stretches at 1520 cm⁻¹ and 1340 cm⁻¹ .

-

C-H (Methyl): Bending vibrations at 1380 cm⁻¹ and 1460 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume